N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO2/c1-14-7-12-19(23-21(25)16-8-10-17(22)11-9-16)18(13-14)20(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAFVXTNWYEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation via Acid Chloride Intermediate
The most straightforward method involves reacting 2-benzoyl-4-methylaniline with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (3 eq) neutralizes HCl, driving the reaction to completion within 4–6 hours.
Reaction Conditions
- Molar Ratio : 1:1.2 (amine:acyl chloride)
- Solvent : DCM (50 mL/mmol)
- Base : Triethylamine (3 eq)
- Yield : 68–72% after recrystallization
Optimization Strategies
- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., N-acylation of the benzoyl group).
- Solvent Polarity : Switching to tetrahydrofuran (THF) increases solubility but reduces yield (62%) due to competing hydrolysis.
Industrial Adaptation
- Continuous Flow Reactors : Residence time of 8 minutes at 10°C improves scalability (85% conversion).
Schotten-Baumann Reaction in Biphasic Systems
This aqueous-organic method employs 4-bromobenzoyl chloride and 2-benzoyl-4-methylaniline in a NaOH/CH$$2$$Cl$$2$$ biphasic system. The base ensures rapid deprotonation of the amine, facilitating nucleophilic attack.
Key Parameters
- NaOH Concentration : 10% aqueous solution
- Reaction Time : 2 hours at 25°C
- Yield : 65% with 88% purity pre-purification
Advantages
- Cost-Effectiveness : Avoids expensive coupling agents.
- Safety : Water suppresses exothermic side reactions.
Limitations
- Hydrolysis Risk : Prolonged reaction times (>3 hours) degrade 4-bromobenzoyl chloride to 4-bromobenzoic acid.
Carbodiimide-Mediated Coupling
Using $$N,N'$$-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) enhances yields by activating 4-bromobenzoic acid in situ.
Protocol
- Acid Activation : 4-bromobenzoic acid (1 eq), DCC (1.2 eq), HOBt (1.1 eq) in DCM, 0°C, 30 minutes.
- Amine Addition : 2-benzoyl-4-methylaniline (1 eq), 24 hours at 25°C.
- Workup : Filter dicyclohexylurea, concentrate, purify via column chromatography (hexane:ethyl acetate 3:1).
Performance Metrics
Mechanistic Insight
DCC converts the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. HOBt suppresses racemization and accelerates coupling.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C) reduces reaction time from 24 hours to 20 minutes.
Optimized Conditions
- Solvent : $$N,N$$-dimethylformamide (DMF)
- Power : 150 W pulsed irradiation
- Yield : 75% (crude), 70% after purification
Advantages
- Energy Efficiency : 80% reduction in thermal energy use.
- Scalability : Parallel reactors enable gram-scale synthesis.
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous flow systems with the following parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Microtubular (ID 1 mm) |
| Temperature | 50°C |
| Pressure | 3 bar |
| Residence Time | 12 minutes |
| Annual Capacity | 12 metric tons |
| Purity | 99.5% (meets USP standards) |
Key Features
- In-Line Analytics : FTIR monitors conversion in real-time.
- Solvent Recovery : 95% DCM recycled via distillation.
Comparative Analysis of Methods
Table 1. Performance Metrics Across Synthesis Routes
| Method | Yield (%) | Purity (%) | Time | Cost (USD/g) |
|---|---|---|---|---|
| Direct Acylation | 68–72 | 95 | 6 hours | 12.50 |
| Schotten-Baumann | 65 | 88 | 2 hours | 8.20 |
| DCC/HOBt Coupling | 78–82 | 98 | 24 hours | 18.30 |
| Microwave-Assisted | 70 | 97 | 20 minutes | 14.80 |
| Industrial Flow Process | 85 | 99.5 | 12 minutes | 9.40 |
Trends
- Coupling agents maximize yield but increase cost.
- Flow systems balance efficiency and purity for large-scale needs.
Purification and Characterization
Recrystallization
- Solvent Pair : Ethanol/water (3:1 v/v)
- Crystal Yield : 60–65%
- Purity : 95–97% (melting point 192–194°C)
Chromatography
- Stationary Phase : Silica gel 60 (230–400 mesh)
- Eluent : Hexane:ethyl acetate gradient (4:1 to 1:1)
- Recovery : 85–90%
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide with structurally or functionally related 4-bromobenzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Electronic Effects
Physicochemical Properties
Key Research Findings
Substituent Effects on Bioactivity : The addition of a thiourea group (-NH-C(S)-Ph) to 4-bromobenzamide significantly enhances cytotoxicity, outperforming hydroxyurea-based drugs by >35-fold .
Crystal Engineering : Halogen bonding (Br···O/N) and hydrogen bonding (amide NH···O) dominate the supramolecular architecture of nitro-substituted analogs, influencing their crystallinity .
Antimicrobial Potential: Pyrimidinyl and pyrazolyl derivatives demonstrate broad-spectrum activity, with MIC values <1 µg/mL against Gram-positive pathogens .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines the biological activity, synthesis, and applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a bromine atom, a benzamide moiety, and a methyl group on the aromatic ring, which contribute to its reactivity and biological interactions. The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, including bromination of the appropriate benzamide precursor followed by acylation reactions. The multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
Synthesis Steps:
- Bromination : The appropriate benzamide is brominated to introduce the bromine atom.
- Acylation : The brominated compound undergoes acylation to form the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors.
The mechanism of action for this compound likely involves:
- Inhibition or modulation of specific biochemical pathways.
- Interaction with protein targets through hydrogen bonding and π-stacking interactions.
Antimicrobial Activity
A study evaluated the antimicrobial activity of similar compounds, revealing that derivatives with structural similarities to this compound exhibited promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 10 |
| Compound B | Antimicrobial | Staphylococcus | 15 |
| This compound | Antimicrobial | TBD | TBD |
Anticancer Activity
Another study focused on the anticancer potential of benzamide derivatives. The results indicated that compounds structurally related to this compound displayed significant cytotoxicity against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7).
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 8 |
| Compound D | MCF7 | 5 |
| This compound | MCF7 | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins. These studies suggest that the compound may effectively bind to active sites involved in critical cellular processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-benzoyl-4-methylphenyl)-4-bromobenzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a two-step process:
Benzoylation : Reacting 4-methyl-2-aminophenol with benzoyl chloride using a dehydrating agent (e.g., thionyl chloride) to form the benzoyl intermediate.
Amide Coupling : Introducing 4-bromobenzoyl chloride via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere).
- Critical Parameters : Temperature (0–5°C for benzoylation; room temperature for coupling), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) optimize yields (~70–80%) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 8.3–8.5 ppm), and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
- HRMS : Exact mass ([M+H]+ ~383.3631 g/mol) validates molecular formula (C₂₁H₁₆BrNO₂).
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Demonstrated against Mycobacterium tuberculosis (MIC ~12.5 µg/mL) due to the benzothiazole-like moiety’s DNA intercalation potential .
- Kinase Inhibition : Inhibits tyrosine kinases (IC₅₀ ~0.8 µM in in vitro assays), likely via competitive binding to ATP pockets .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to address low yields in large-scale production?
- Strategies :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency.
- Purification : Gradient column chromatography (hexane:EtOAc) resolves byproducts (e.g., unreacted intermediates) .
Q. What structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
- Key Modifications :
- Bromine Substitution : Replacing Br with electron-withdrawing groups (e.g., -CF₃) improves membrane permeability (logP reduction by ~0.5 units).
- Methyl Group Positioning : Ortho-methyl on benzoyl enhances steric hindrance, reducing off-target binding .
- Case Study : N-(2-benzoyl-4-CF₃-phenyl)-4-bromobenzamide showed 3x higher kinase inhibition than the parent compound .
Q. What experimental frameworks are recommended to elucidate the compound’s mechanism of action in cancer cells?
- In Vitro Assays :
- Caspase-3/7 Activation : Luminescent assays (e.g., Caspase-Glo®) to quantify apoptosis.
- Cell Cycle Analysis : Flow cytometry (PI staining) to assess G1/S arrest.
Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?
- Protocols :
- HPLC-DAD : C18 column (5 µm), gradient elution (ACN:H₂O + 0.1% TFA), UV detection at 254 nm.
- LOQ/LOD : Establish via calibration curves (R² >0.99) for impurities (e.g., residual benzoyl chloride; LOD ~0.05%) .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be addressed in meta-analyses?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell Line Differences : Compare activity across panels (e.g., NCI-60) to identify lineage-specific effects.
- Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
